molecular formula C14H11ClN2O4 B5204591 N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide

Cat. No. B5204591
M. Wt: 306.70 g/mol
InChI Key: XLMHJZQASWGTIK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide, also known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of nitrophenyl benzamide derivatives and has been found to exhibit neuroprotective properties.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in cell survival and death. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to activate the PI3K/Akt pathway and inhibit the JNK signaling pathway, which are known to play a crucial role in neuronal survival and death.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in animal models of neurodegenerative diseases. N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has also been found to improve mitochondrial function and increase ATP production in neurons.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, one of the limitations of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

For the study of N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide include the potential use in the treatment of traumatic brain injury, development of more soluble derivatives, and further studies to understand its mechanism of action.

Synthesis Methods

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-11-7-6-9(15)8-12(11)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMHJZQASWGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5752711

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